4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

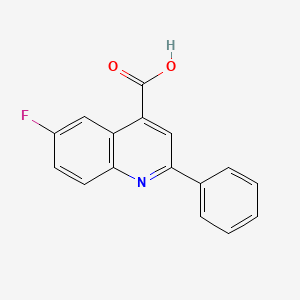

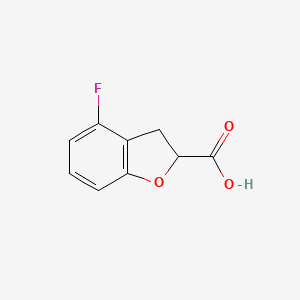

4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 1529202-29-6 . It has a molecular weight of 182.15 . This compound is a powder at room temperature .

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H7FO3/c10-6-2-1-3-7-5 (6)4-8 (13-7)9 (11)12/h1-3,8H,4H2, (H,11,12) .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Solid-Phase Synthesis of Heterocyclic Compounds

One scientific research application of 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is in the solid-phase synthesis of heterocyclic compounds. For example, it has been used in the synthesis of 3,4,5-substituted 1,5-Benzodiazepin-2-ones. This process involves tethering 4-Fluoro-3-nitrobenzoic acid to a solid support, followed by a series of reactions including aromatic substitution, reduction, hydrolysis, cyclization, and alkylation to form the desired benzodiazepinone skeleton. This method demonstrates a versatile approach to synthesizing complex heterocyclic structures with potential applications in drug discovery and development (Lee, Gauthier, & Rivero, 1999).

Investigation of Anaerobic Phenol Transformation

Another research application of fluorinated analogues, similar to this compound, is in environmental studies, particularly in understanding the anaerobic transformation of phenol to benzoate. By using isomeric fluorophenols as analogues, researchers have been able to elucidate the transformation pathways of phenol in anaerobic environments, demonstrating the utility of such compounds in environmental chemistry and microbiology (Genthner, Townsend, & Chapman, 1989).

Application in High-Performance Liquid Chromatography (HPLC)

Fluorinated compounds, including those related to this compound, have been utilized in analytical chemistry as precolumn fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) of amino acids. This application highlights the importance of such compounds in enhancing detection sensitivity and specificity in the analysis of complex biological samples (Watanabe & Imai, 1981).

Catalytic Asymmetric Fluorolactonisations

In organic synthesis, catalytic fluorolactonisations of aromatic carboxylic acids, including those structurally related to this compound, have been developed. This process, which uses commercially available reagents under mild conditions, demonstrates the potential of fluorinated compounds in facilitating the synthesis of biologically active molecules with isobenzofuran cores (Parmar, Maji, & Rueping, 2014).

作用機序

Target of Action

Benzofuran compounds are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran compounds can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .

Result of Action

The molecular and cellular effects of benzofuran compounds can vary widely. For example, some benzofuran derivatives have been shown to have anticancer activity, suggesting that they may induce apoptosis or inhibit cell proliferation .

Safety and Hazards

将来の方向性

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

特性

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVOXLFISDWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)